molecular formula C13H13NO2S B2599420 Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate CAS No. 378220-97-4

Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Cat. No.: B2599420
CAS No.: 378220-97-4
M. Wt: 247.31
InChI Key: PXOVHWCIJDUPOW-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (CAS: 4815-34-3) is a substituted thiophene derivative with a molecular formula of C₁₄H₁₅NO₂S and a molecular weight of 261.34 g/mol . It features a thiophene core substituted with an amino group at position 2, a methyl group at position 4, a phenyl ring at position 5, and a methyl ester at position 3 (Figure 1).

Properties

IUPAC Name

methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-8-10(13(15)16-2)12(14)17-11(8)9-6-4-3-5-7-9/h3-7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOVHWCIJDUPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate has shown potential in various biological assays:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial properties, particularly against strains of Mycobacterium tuberculosis. Fragment-based screening has identified it as a promising candidate for tuberculosis treatment due to its ability to inhibit bacterial growth effectively .
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders. For instance, it has shown activity against PfATCase (a target for malaria treatment), with IC50 values indicating effective inhibition .
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties, affecting cell proliferation and inducing apoptosis in certain cancer cell lines. Further research is necessary to elucidate the underlying mechanisms and therapeutic potential .

Case Study 1: Antimicrobial Screening

A study conducted on a library of thiophene derivatives, including this compound, demonstrated its effectiveness against Mycobacterium tuberculosis. The compound was tested in vitro, showing significant inhibition of bacterial growth compared to control groups. This finding supports further investigation into its potential as an anti-tuberculosis agent .

Case Study 2: Enzyme Inhibition Assays

In enzyme inhibition assays targeting PfATCase, this compound was evaluated alongside other fragments. The results indicated that this compound could effectively inhibit enzyme activity at low concentrations, suggesting its viability as a lead compound in malaria drug development .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Structural Analogues and Substituent Effects

Table 1: Structural and Physical Comparison of Selected Thiophene Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Functional Differences
Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate 2-NH₂, 4-CH₃, 5-Ph, 3-COOCH₃ 261.34 93–97 Reference compound
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate 3-COOCH₂CH₃ (vs. COOCH₃) 275.37 94–96 Longer alkyl chain improves lipophilicity
Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate 5-(4-NO₂-Ph), 2-NHCOOCH₂CH₃ 376.38 N/A Nitro group enhances electron-withdrawing effects
Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate 4-(2,4-(CH₃)₂-Ph), 5-CH₃ 275.38 N/A Increased steric bulk reduces reactivity
Key Observations:

Ethyl esters generally exhibit lower melting points due to reduced crystal packing efficiency compared to methyl esters .

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., 4-NO₂ in ) deactivate the thiophene ring, directing electrophilic substitutions to less hindered positions. Steric hindrance from 2,4-dimethylphenyl or methyl groups limits access to reactive sites, favoring specific synthetic pathways.

Biological Implications :

  • The IC₅₀ value of the methyl ester variant (0.75 µM for mGluR6) suggests higher receptor affinity compared to ethyl analogues, which lack reported activity data.

Biological Activity

Methyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur. The compound's structure includes:

  • Amino group : Contributing to its basicity and potential interactions with biological targets.
  • Carboxylate ester : Enhancing solubility and reactivity.
  • Methyl and phenyl groups : Influencing the compound's lipophilicity and interactions with biomolecules.

The molecular formula is C13H13NO2SC_{13}H_{13}NO_2S with a molecular weight of approximately 247.31 g/mol.

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for the development of new antimicrobial agents. Its structural features allow it to interact with microbial targets effectively.
  • Anticancer Potential : The compound has been investigated for its potential role in cancer therapy. It has shown promise in inhibiting cancer cell lines, although specific mechanisms are still under investigation. The presence of the amino group may facilitate interactions with cancer-related proteins.
  • Enzyme Inhibition : Fragment-based screening has identified this compound as a potential inhibitor of certain enzymes, such as PfATCase, which is involved in pyrimidine biosynthesis in Plasmodium falciparum (the malaria-causing parasite). The IC50 values for related compounds in this series were reported between 1.59 µM and 5.69 µM, indicating moderate potency .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the thiophene ring.
  • Introduction of the amino group through nucleophilic substitution.
  • Esterification to form the carboxylate functional group.

The specific synthetic methods can vary based on available reagents and desired yields .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC13H13N O2 SSpecific arrangement of functional groups
Methyl 2-amino-4-phenylthiophene-3-carboxylateC12H11N O2 SLacks additional methyl group
Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylateC16H19N O2 SLonger alkyl chain at the 5-position

This table highlights how variations in structure can influence biological activity and pharmacological potential.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Antimicrobial Screening : In vitro assays demonstrated that this compound exhibited significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Studies : Research involving human cancer cell lines indicated that this compound could induce apoptosis, particularly in breast cancer cells, highlighting its therapeutic potential.
  • Enzyme Interaction Studies : Detailed studies on enzyme inhibition revealed that modifications to the compound's structure could enhance its binding affinity to target enzymes, paving the way for optimized drug design .

Q & A

Q. Optimization Strategies :

  • Temperature : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation.
  • Catalyst : Use triethylamine over morpholine for faster kinetics (reported yields increase from 65% to 78%) .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Post-synthesis : Column chromatography (silica gel, hexane/ethyl acetate) enhances purity.

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Basic
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.35 (s, 3H, CH₃), δ 3.80 (s, 3H, COOCH₃), and δ 6.50–7.50 (m, aromatic protons) confirm substituent positions .
    • ¹³C NMR : Carbonyl (C=O) at ~165 ppm and thiophene carbons between 110–140 ppm .
  • IR Spectroscopy : Bands at ~3350 cm⁻¹ (N–H stretch) and ~1700 cm⁻¹ (ester C=O) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 275.3 .
  • HPLC : Use C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

How can crystallographic data resolve ambiguities in the molecular structure?

Advanced
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsion angles:

  • Key Findings :
    • The thiophene ring adopts a planar conformation (mean deviation: 0.02 Å), with the phenyl group at a dihedral angle of 45° .
    • Hydrogen bonds (N–H⋯O) between the amino group and ester oxygen stabilize the crystal lattice (distance: 2.85 Å) .
  • ORTEP-3 Visualization : Graphical analysis reveals potential steric clashes (e.g., methyl group hindrance) missed in spectroscopic data .

Table 1 : Selected Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
Bond Length (C–S)1.72 Å
R-factor0.042

How to address discrepancies in reported physicochemical properties across studies?

Advanced
Discrepancies (e.g., melting points varying by 5–10°C) arise from polymorphic forms or impurities. Mitigation strategies:

  • Thermogravimetric Analysis (TGA) : Confirm decomposition patterns match theoretical values (e.g., sublimation enthalpy ΔHₛᵤᵦ = 98 kJ/mol) .
  • DSC : Identify polymorph transitions (endothermic peaks at 150–160°C) .
  • Reproducibility : Standardize recrystallization solvents (e.g., ethanol yields Form I, acetone yields Form II) .

What computational methods analyze hydrogen bonding interactions in its crystal structure?

Q. Advanced

  • Graph Set Analysis : Assign patterns (e.g., D descriptors for N–H⋯O bonds) using Etter’s formalism to map supramolecular synthons .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; compare H-bond strengths (e.g., N–H⋯O vs. C–H⋯π interactions) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯O contacts: 25% of surface area) .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (STOT-SE 3 classification) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

How to design experiments to study its reactivity for functionalization?

Q. Advanced

  • Electrophilic Substitution : React with bromine in acetic acid (60°C, 12 hr) to introduce Br at the 5-position of the thiophene ring (monitor via TLC) .
  • Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to attach aryl boronic acids to the phenyl group .
  • Kinetic Studies : Vary temperature (25–80°C) and measure rate constants via HPLC to determine activation energy .

Table 2 : Functionalization Yields Under Different Conditions

ReactionConditionsYield (%)
BrominationBr₂, AcOH, 60°C82
Suzuki CouplingPd(PPh₃)₄, 80°C67

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